molecular formula C17H14O3 B1296109 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one CAS No. 5408-46-8

1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one

Cat. No.: B1296109
CAS No.: 5408-46-8
M. Wt: 266.29 g/mol
InChI Key: RJMGRGVAXQHCTH-UHFFFAOYSA-N
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Description

1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is a heterocyclic compound with the molecular formula C17H14O3 It is a member of the dibenzochromenone family, characterized by a fused ring system that includes a chromenone core

Future Directions

The future directions of research on 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one could involve further exploration of its derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors . Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-hydroxybenzaldehyde with a suitable cyclic ketone, followed by cyclization and oxidation steps. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]-chromen-6-one
  • 6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-9-methanol
  • Δ8-Tetrahydrocannabinol

Uniqueness

1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-hydroxy-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-15-7-3-6-12-11(15)8-9-13-10-4-1-2-5-14(10)17(19)20-16(12)13/h3,6-9,18H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMGRGVAXQHCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C4=C(C=C3)C(=CC=C4)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202410
Record name 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5408-46-8
Record name 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10848
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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